molecular formula C9H14N4 B1592076 N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine CAS No. 578713-43-6

N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

Cat. No.: B1592076
CAS No.: 578713-43-6
M. Wt: 178.23 g/mol
InChI Key: PJYCUGCUXXCKCV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS 578713-43-6) is a tetrahydropyridopyrimidine derivative of interest in medicinal chemistry and oncology research. This compound serves as a key chemical scaffold in the development of novel therapeutic agents. Recent scientific studies highlight the promise of the tetrahydropyrido[4,3-d]pyrimidine core structure as a new class of human topoisomerase II (topoII) inhibitors for cancer treatment . Researchers are exploring these derivatives as a potentially safer alternative to existing topoII-targeted anticancer drugs . The compound has a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol . It is recommended to store this product in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYCUGCUXXCKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CNCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609583
Record name N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578713-43-6
Record name N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
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Preparation Methods

Synthesis from Substituted Pyrimidines

  • Starting Materials:

    • 4-Amino-5-bromopyrimidine derivatives
    • N-Substituted pyrimidine-4-amines with carbonyl or nitrile substituents at C5
  • Key Reactions:

    • Nucleophilic substitution of 4-chloropyrimidines with appropriate amines to introduce the N,N-dimethylamino group at C2
    • Cyclization reactions to close the pyridopyrimidine ring system
    • Halogenation or chlorination steps (e.g., using POCl3 and pyridine) to activate positions for further substitution
  • Yields and Efficiency:

    • High yields (>60%) are common in reactions involving 4-amino-5-bromopyrimidines (87% of reported cases)
    • Moderate yields (~57%) for reactions starting from N-substituted pyrimidine-4-amines with carbonyl or nitrile groups
  • Example Reaction Sequence:

    • Synthesis of 4-amino-5-bromopyrimidine via bromination of chloropyrimidine
    • Substitution with dimethylamine to install the N,N-dimethylamino group
    • Cyclization to form the tetrahydropyridopyrimidine ring under controlled conditions (temperature, solvent)
    • Purification by recrystallization or chromatography

Michael Addition and Cyclization Route

  • Starting Materials:

    • α,β-Unsaturated esters (e.g., methyl acrylate)
    • Malononitrile or methyl cyanoacetate
    • Guanidine or substituted guanidines
  • Reaction Conditions:

    • Base-catalyzed Michael addition (e.g., sodium methoxide in methanol)
    • Microwave-assisted one-pot reactions to improve reaction rates and yields
    • Subsequent cyclization with guanidine derivatives to form the pyrimidine ring
  • Advantages:

    • Allows introduction of diverse substituents at multiple positions
    • Facilitates the synthesis of 4-substituted derivatives, including N,N-dimethyl substitution at C2
    • Yields typically range from 65% to 70% for key intermediates
  • Example Synthetic Scheme:

    • Michael addition of malononitrile to methyl acrylate in the presence of base
    • Cyclization with dimethylguanidine or equivalent reagent to form the tetrahydropyridopyrimidine core
    • Optional functionalization at C4 or other positions by diazotization or cross-coupling reactions

Functionalization and Final Modifications

  • N,N-Dimethylation:
    Methylation of amino groups can be achieved by reaction with methyl iodide in the presence of a base such as sodium hydride in polar aprotic solvents (e.g., DMF), typically at room temperature for 2 hours.

  • Cross-Coupling Reactions:
    For further diversification, palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig, Suzuki–Miyaura, Sonogashira) can be employed to introduce aryl or alkynyl substituents at suitable positions on the pyridopyrimidine scaffold.

  • Chlorination and Activation:
    Chlorination using POCl3 and pyridine in toluene activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) with amines, facilitating the introduction of the N,N-dimethylamino group.

Data Table Summarizing Key Synthetic Steps and Yields

Step Reaction Type Starting Material(s) Conditions Yield Range (%) Reference
Bromination Halogenation 4-Chloropyrimidine Br2 or NBS, solvent 60–85
Amination Nucleophilic substitution 4-Amino-5-bromopyrimidine + dimethylamine Reflux in suitable solvent 60–90
Michael Addition Michael reaction α,β-Unsaturated ester + malononitrile NaOMe/MeOH, room temp or microwave 65–70
Cyclization Ring closure Michael adduct + guanidine derivative Heating or microwave 65–75
Chlorination Activation Pyrimidine intermediate POCl3, pyridine, toluene 68–75
Methylation Alkylation Aminopyrimidine intermediate + methyl iodide NaH, DMF, room temp 70–90
Cross-Coupling (optional) Pd or Cu-catalyzed coupling Halogenated pyrimidine + aryl/alkynyl reagents Pd/Cu catalyst, base, solvent Variable (50–85)

Research Findings and Considerations

  • The preformed pyrimidine approach offers higher overall yields and is well-documented in patents and literature, making it suitable for scale-up and industrial synthesis.

  • The Michael addition and cyclization method provides greater structural diversity, especially at the C4 position, which is crucial for tuning biological activity.

  • The N,N-dimethylation step is efficiently performed via methyl iodide alkylation under mild conditions, preserving the integrity of the tetrahydropyridopyrimidine core.

  • Cross-coupling reactions expand the chemical space accessible from the core scaffold, enabling the design of derivatives with enhanced biological properties.

  • Careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrido[4,3-D]pyrimidine core .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrimidine derivatives, including N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine, exhibit notable antimicrobial properties. A study focusing on the synthesis of various pyrimidine derivatives showed that certain compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.
  • Fungal Strains Tested : Candida albicans, Aspergillus niger.

The synthesized compounds were evaluated using the minimum inhibitory concentration (MIC) method, revealing that some derivatives exhibited activity comparable to established antibiotics like ibuprofen .

Anticancer Potential

This compound has been explored for its anticancer properties. In a study assessing the effects of various pyrido[2,3-d]pyrimidine derivatives on cancer cell lines:

  • Cell Lines Tested : IGROV1 (Ovarian Cancer), among others.
  • Growth Inhibition Rates : Compounds showed growth inhibition percentages ranging from 64% to 88% at a concentration of 10 μM.

These results suggest that modifications to the pyrido[4,3-D]pyrimidine scaffold can enhance biological activity against cancer cells .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of the N,N-dimethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine (CAS No. 2098031-71-9) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H14_{14}N4_4
  • Molecular Weight : 178.23 g/mol
  • SMILES Notation : CN(C)C1=NC=C2CNCCC2=N1
  • InChIKey : PJYCUGCUXXCKCV-UHFFFAOYSA-N

The compound features a tetrahydropyrido structure which is significant for its interaction with various biological targets.

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds in the pyrido[4,3-d]pyrimidine class have shown inhibitory activity against DHFR, an essential enzyme in nucleotide synthesis, making them potential candidates for anticancer and antimicrobial therapies .
  • Tyrosine Kinase Inhibition : Similar derivatives have been reported to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression . This inhibition could lead to reduced tumor growth and metastasis.
  • Ephrin Receptor Targeting : Some pyrido derivatives have been noted for their ability to target ephrin receptors, which are implicated in various cancers due to their role in cell signaling and proliferation .

Therapeutic Potentials

The biological activities of this compound suggest several therapeutic applications:

  • Anticancer Agents : The ability to inhibit DHFR and tyrosine kinases positions this compound as a potential anticancer agent.
  • Antimicrobial Activity : Given its structural similarities to known antimicrobial agents, further studies could explore its efficacy against bacterial infections.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Compound NameBiological TargetActivity TypeReference
This compoundDihydrofolate ReductaseInhibition
Pyrido[2,3-d]pyrimidinesTyrosine KinaseInhibition
Pyrido derivativesEphrin ReceptorsTargeting

Q & A

Basic: What are effective methods for synthesizing N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine?

Answer:
Synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted pyridine precursors with amidines or thioureas. Key steps include:

  • Intermediate Formation : Cyclization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffolds under acidic conditions (e.g., HCl or H₂SO₄) .
  • Dimethylation : Reaction of the primary amine group with methylating agents (e.g., methyl iodide or dimethyl sulfate) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
  • Purification : Use of column chromatography (silica gel) or recrystallization from ethanol/water mixtures to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (N,N-dimethyl protons) and δ 3.8–4.2 ppm (tetrahydropyridine protons) .
    • IR Spectroscopy : Absorption bands at ~3300 cm⁻¹ (N-H stretch, if present) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches) .
  • Purity Assessment :
    • HPLC : Retention time consistency (C18 column, methanol/water mobile phase) .
    • Mass Spectrometry : Molecular ion peak at m/z 192.2 (C₉H₁₄N₄⁺) .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in medicinal chemistry applications?

Answer:
The dimethylamine group at position 2 acts as an electron donor, enhancing nucleophilic reactivity at the pyrimidine ring. For example:

  • Electrophilic Substitution : Reactivity at position 4 is favored due to resonance stabilization from the dimethylamine group .
  • Pharmacological Implications : Electron-donating groups improve binding affinity to sigma receptors (e.g., σ₁) in neuroprotective studies .
    Methodological Note : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict reaction sites .

Advanced: How can researchers resolve contradictions in solubility data across different salt forms (e.g., freebase vs. dihydrochloride)?

Answer:

  • Salt-Specific Solubility :
    • Freebase : Low aqueous solubility (logP ~1.8) due to hydrophobic tetrahydropyridine core .
    • Dihydrochloride : Improved solubility (up to 50 mg/mL in water) via protonation of the pyrimidine nitrogen .
  • Experimental Validation :
    • Use shake-flask method with UV-Vis quantification at λ = 260 nm .
    • Compare DSC data (freebase melting point ~180°C vs. dihydrochloride ~220°C) to confirm salt stability .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Freebase : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation .
  • Dihydrochloride : Hygroscopic; store in desiccators with silica gel at 4°C. Stability confirmed via TLC after 12 months .

Advanced: How can computational modeling guide the design of derivatives for kinase inhibition studies?

Answer:

  • Molecular Docking :
    • Target ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include H-bonds between the pyrimidine ring and Lys745 .
  • SAR Insights :
    • Substituents at position 4 (e.g., fluorophenyl) improve hydrophobic interactions with kinase pockets .
    • Methyl groups on the tetrahydropyridine ring reduce steric hindrance in binding .

Basic: What synthetic challenges arise during scale-up from milligram to gram quantities?

Answer:

  • Byproduct Formation : Dimethylamine overalkylation (e.g., trimethylated impurities) at high temperatures. Mitigate via slow reagent addition and TLC monitoring .
  • Purification : Replace column chromatography with fractional crystallization (ethanol/hexane) for cost-effective scale-up .

Advanced: How do structural modifications (e.g., replacing dimethylamine with cyclopropyl) affect biological activity?

Answer:

  • Case Study : N-Cyclopropyl analogs show 10-fold higher σ₂ receptor affinity (IC₅₀ = 12 nM vs. 120 nM for dimethylamine) due to improved lipophilicity .
  • Methodology :
    • Synthesize analogs via reductive amination (NaBH₃CN, cyclopropylamine) .
    • Validate activity via radioligand displacement assays (³H-DTG for σ receptors) .

Advanced: What strategies optimize yield in palladium-catalyzed cross-coupling reactions with this scaffold?

Answer:

  • Catalyst Selection : Pd(OAc)₂/XPhos system for Suzuki-Miyaura coupling (aryl boronic acids) achieves >80% yield .
  • Solvent Optimization : Use DMF/H₂O (4:1) to enhance solubility of polar intermediates .
  • Microwave Assistance : Reduce reaction time from 24 h to 2 h (100°C, 300 W) .

Advanced: How can X-ray crystallography resolve ambiguities in protonation states of the pyrimidine ring?

Answer:

  • Case Study : Dihydrochloride salt crystallizes in orthorhombic system (space group Ibca), with protonation confirmed at N1 and N3 via bond-length analysis (N–H = 1.01 Å) .
  • Methodology :
    • Grow single crystals via slow evaporation (methanol/acetone).
    • Refine data using SHELXL; validate protonation via Fourier difference maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

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